BDP R6G NHS ester

描述

属性

IUPAC Name |

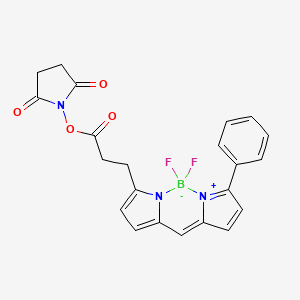

(2,5-dioxopyrrolidin-1-yl) 3-(2,2-difluoro-12-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18BF2N3O4/c24-23(25)26-16(9-13-22(31)32-28-20(29)11-12-21(28)30)6-7-17(26)14-18-8-10-19(27(18)23)15-4-2-1-3-5-15/h1-8,10,14H,9,11-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAMQZFYOSUWKRX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC=C2CCC(=O)ON3C(=O)CCC3=O)C=C4[N+]1=C(C=C4)C5=CC=CC=C5)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18BF2N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to BDP R6G NHS Ester for Advanced Bioconjugation

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of BDP R6G NHS ester, a premier fluorescent dye for covalent labeling of biomolecules. We will delve into its core molecular properties, the underlying chemistry of its conjugation mechanism, detailed experimental protocols, and critical insights for troubleshooting and optimization.

Section 1: Core Molecular Profile & Physicochemical Properties

This compound is a high-performance, amine-reactive fluorescent probe belonging to the borondipyrromethene (BODIPY™) class of dyes.[1][2] Its name delineates its key components: a BDP (borondipyrromethene) core, spectral characteristics similar to R6G (Rhodamine 6G), and an amine-reactive NHS ester (N-hydroxysuccinimidyl ester) group.[1][3]

The BODIPY core is renowned for its exceptional photophysical properties, including high photostability, sharp absorption and emission peaks, and a fluorescence quantum yield that is largely insensitive to solvent polarity and pH.[3][4][5] This makes BDP R6G a robust choice for a wide array of bio-imaging and quantification assays, including fluorescence polarization and two-photon microscopy.[1][2] The NHS ester functional group enables the dye to be covalently attached to primary amines (–NH₂) found on proteins (e.g., the N-terminus and lysine residues), amine-modified oligonucleotides, and other biomolecules.[1][5][6]

Key Physicochemical and Spectral Properties

The performance of a fluorophore is defined by its quantitative spectral properties. BDP R6G exhibits a high molar extinction coefficient and an outstanding quantum yield, contributing to its intense brightness.

| Parameter | Value | Source(s) |

| IUPAC Name | 2,5-Dioxo-1-pyrrolidinyl 3-(4,4-difluoro-5-phenyl-3a,4a-diaza-4-bora-s-indacen-3-yl)propionate | [1][2] |

| Molecular Formula | C₂₂H₁₈BF₂N₃O₄ | [1][2] |

| Molecular Weight | 437.21 g/mol | [1][2] |

| Excitation Max (λex) | ~530 nm | [1][7] |

| Emission Max (λem) | ~548 nm | [1][7] |

| Molar Extinction Coefficient (ε) | 76,000 cm⁻¹M⁻¹ | [1][8] |

| Fluorescence Quantum Yield (Φ) | 0.96 | [1][7][8] |

| Solubility | Good in DMF, DMSO, DCM | [1] |

Correction Factors (CF) are used to determine the concentration of a labeled protein. CF₂₆₀ = 0.17, CF₂₈₀ = 0.18.[1][7]

Section 2: The Chemistry of Amine-Reactive Labeling

The covalent conjugation of this compound to a biomolecule is a nucleophilic acyl substitution reaction.[9] The primary amine on the target molecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a stable, covalent amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[6][10]

Caption: Covalent bond formation between a primary amine and this compound.

Causality Behind Experimental Choices: The Critical Role of pH

The efficiency of the labeling reaction is critically dependent on pH.[11][12]

-

Below pH 7.0: Primary amines are predominantly protonated (–NH₃⁺), rendering them non-nucleophilic and thus unreactive towards the NHS ester.[11][12]

-

Optimal Range (pH 8.3 - 8.5): In this slightly alkaline range, a sufficient concentration of the amine group is deprotonated and nucleophilic, allowing for an efficient reaction with the NHS ester.[11][12]

-

Above pH 9.0: While the aminolysis reaction is fast, the competing reaction—hydrolysis of the NHS ester by hydroxide ions—becomes significantly accelerated. This reduces the amount of reactive dye available for conjugation, lowering the overall labeling efficiency.[6][9]

Therefore, maintaining a reaction buffer pH between 8.3 and 8.5 is a self-validating step; it ensures the primary amine is reactive while minimizing premature degradation of the dye.[11]

Section 3: Step-by-Step Protocol for Protein Labeling

This section provides a robust, field-proven protocol for labeling proteins, such as IgG antibodies, with this compound.

Caption: Standard experimental workflow for protein conjugation with this compound.

Step 1: Reagent Preparation

-

Protein Solution: Prepare the protein (e.g., antibody) in an amine-free buffer at a concentration of at least 2 mg/mL.[5] Suitable buffers include 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS) adjusted to pH 8.3.[11][13]

-

Expert Insight: Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), as they will compete with the target protein for reaction with the NHS ester, drastically reducing labeling efficiency.[11]

-

-

Dye Stock Solution: Immediately before use, dissolve the this compound in high-quality, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 1-10 mg/mL.[5][13] Vortex thoroughly.

-

Expert Insight: NHS esters are moisture-sensitive. Use anhydrous solvents to prevent hydrolysis of the dye before it is added to the reaction.[11]

-

Step 2: Conjugation Reaction

-

Calculate Molar Ratio: Determine the desired molar excess of dye to protein. A common starting point for antibodies is a 5- to 15-fold molar excess.[11][12]

-

mg of Dye = (Molar excess of dye) × (mg of Protein) × (MW of Dye) / (MW of Protein)

-

-

Initiate Reaction: While gently stirring, add the calculated volume of the dye stock solution to the protein solution.[13]

-

Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[13][14]

Step 3: Purification of the Conjugate

It is crucial to remove any unconjugated, free dye from the labeled protein to prevent high background fluorescence and inaccurate DOL calculations.[15][16]

-

Column Preparation: Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions, equilibrating it with your desired storage buffer (e.g., PBS, pH 7.4).[5]

-

Separation: Apply the reaction mixture to the top of the column.[13]

-

Elution: Elute the conjugate from the column using the storage buffer. The larger, labeled protein will elute first, while the smaller, free dye molecules are retained and elute later. Collect the colored fractions corresponding to the labeled protein.[13]

Step 4: Characterization & Quantification

The Degree of Labeling (DOL), or the average number of dye molecules per protein, must be determined to ensure consistency and optimal performance.[15][17]

-

Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀, for protein) and at the dye's absorbance maximum, ~530 nm (Aₘₐₓ).[17][18]

-

Calculate Protein Concentration: The dye absorbs slightly at 280 nm, so a correction factor (CF₂₈₀ = 0.18 for BDP R6G) is needed.[1][18]

-

Protein Conc. (M) = [A₂₈₀ – (Aₘₐₓ × CF₂₈₀)] / ε_protein (Where ε_protein is the molar extinction coefficient of the protein, e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[19]

-

-

Calculate Dye Concentration:

-

Dye Conc. (M) = Aₘₐₓ / ε_dye (Where ε_dye for BDP R6G is 76,000 M⁻¹cm⁻¹).[1]

-

-

Calculate Degree of Labeling (DOL):

-

DOL = Dye Concentration (M) / Protein Concentration (M)[17]

-

An optimal DOL for antibodies is typically between 2 and 10.[19] Over-labeling can lead to fluorescence quenching and potential loss of biological activity, while under-labeling results in a weak signal.[15][20]

Section 4: Advanced Insights & Troubleshooting

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Low Degree of Labeling (DOL) | 1. Incorrect buffer pH (too low) or presence of amine-containing buffers (e.g., Tris).2. Hydrolyzed/inactive NHS ester dye.3. Insufficient molar excess of dye. | 1. Ensure reaction buffer is amine-free and pH is 8.3-8.5.[11]2. Prepare fresh dye stock solution in anhydrous DMSO/DMF immediately before use.[5]3. Increase the dye-to-protein molar ratio in the reaction.[17] |

| Protein Precipitation during/after Labeling | 1. BDP R6G is hydrophobic; high DOL can decrease the solubility of the conjugate.[5]2. Protein concentration is too high. | 1. Reduce the molar excess of dye used in the reaction to achieve a lower DOL.[15]2. Perform the labeling reaction at a lower protein concentration. |

| High Background Fluorescence | Incomplete removal of unconjugated (free) dye. | Repeat the purification step (size-exclusion chromatography) or use a column with a longer bed volume to ensure complete separation.[16][21] |

References

- Gopala, L., & Chen, Z. L. (2018). Detail Synthetic Study of Infrared Fluorescent Dyes: Design, Synthesis and Chemical Properties of their Photodynamic Therapy Probes. International Journal of Photochemistry, 2018, 1-27.

-

Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

-

Antibodies.com. (n.d.). This compound (A270105). Retrieved from [Link]

- Casey, J. R., & Cole, P. A. (2013). Fluorescent labeling and modification of proteins. Current Opinion in Chemical Biology, 17(4), 633–639.

- Limsakul, W., et al. (2018). Labeling and Purification of Cellulose-Binding Proteins for High Resolution Fluorescence Applications. Analytical Chemistry, 90(15), 9046–9053.

-

protocols.io. (2022). NHS-ester-protein-labeling. Retrieved from [Link]

-

NanoTemper Technologies. (n.d.). Degree-of-labeling (DOL). Retrieved from [Link]

-

Glen Research. (n.d.). Technical Brief: NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]

-

G-Biosciences. (2015). How To Determine Degree of Protein Labeling. Retrieved from [Link]

-

Amgen Biotech Experience. (2021, December 9). Lab 6 Overview: Purifying the Fluorescent Protein [Video]. YouTube. Retrieved from [Link]

-

Abberior. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]

- Magde, D., et al. (2002). Photophysical parameters for R6G in nine solvents. Journal of Physical Chemistry A, 106(1), 22-30.

- Show, P. L., et al. (2020). Purification of the Recombinant Green Fluorescent Protein Using Aqueous Two-Phase System Composed of Recyclable CO2-Based Alkyl Carbamate Ionic Liquid. Frontiers in Bioengineering and Biotechnology, 8, 833.

-

DNA Learning Center. (n.d.). Purification of Green Fluorescent Protein. Retrieved from [Link]

Sources

- 1. lumiprobe.com [lumiprobe.com]

- 2. medkoo.com [medkoo.com]

- 3. Bodi Fluor™ R6G NHS Ester [equivalent to Bodipy® R6G, NHS Ester] | AAT Bioquest [aatbio.com]

- 4. chemrevlett.com [chemrevlett.com]

- 5. Molecular Probes BODIPY R6G NHS Ester (Succinimidyl Ester) 5 mg | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.ca]

- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. This compound (A270105) | Antibodies.com [antibodies.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. glenresearch.com [glenresearch.com]

- 11. lumiprobe.com [lumiprobe.com]

- 12. interchim.fr [interchim.fr]

- 13. NHS ester protocol for labeling proteins [abberior.rocks]

- 14. NHS-ester-protein-labeling [protocols.io]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. support.nanotempertech.com [support.nanotempertech.com]

- 18. info.gbiosciences.com [info.gbiosciences.com]

- 19. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to BDP R6G NHS Ester: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of BDP R6G NHS Ester in Fluorescent Labeling

In the landscape of fluorescent probes, BODIPY (boron-dipyrromethene) dyes have carved a significant niche owing to their exceptional photophysical properties. This compound, a prominent member of this family, offers a compelling combination of brightness, photostability, and environmental insensitivity, making it a powerful tool for the fluorescent labeling of biomolecules. This guide provides a comprehensive overview of the spectral properties of this compound, detailed protocols for its use in bioconjugation, and insights into its applications in advanced fluorescence-based techniques.

BDP R6G is characterized by its sharp excitation and emission peaks in the green region of the spectrum, high fluorescence quantum yield, and a large molar absorptivity.[1] Unlike many other fluorophores, its fluorescence is notably insensitive to changes in pH and solvent polarity, ensuring consistent and reliable performance across a range of experimental conditions.[2][3] The N-hydroxysuccinimide (NHS) ester functional group provides a straightforward and efficient means of covalently attaching the dye to primary amines on proteins, peptides, and other biomolecules.[4]

This guide will delve into the core characteristics of this compound, providing the technical details necessary for its successful implementation in your research.

Core Spectral and Photophysical Properties

The performance of a fluorophore is defined by its spectral and photophysical characteristics. This compound exhibits a suite of properties that make it a superior choice for many applications.

Spectral Characteristics

The excitation and emission spectra of this compound are well-defined, with a narrow Stokes shift. This results in a bright fluorescent signal with minimal spectral overlap with other fluorophores in multicolor experiments.

| Property | Value | Source |

| Excitation Maximum (λex) | ~530 nm | [1] |

| Emission Maximum (λem) | ~548 nm | [1] |

| Molar Absorptivity (ε) | ~76,000 cm⁻¹M⁻¹ | [1] |

| Fluorescence Quantum Yield (Φ) | ~0.96 | [1] |

| Molecular Weight | ~437.21 g/mol | [3] |

Key Photophysical Advantages

Beyond its core spectral properties, this compound possesses several key advantages:

-

High Photostability: BODIPY dyes, including BDP R6G, are renowned for their resistance to photobleaching, allowing for prolonged imaging and more accurate quantification of fluorescent signals.[5]

-

pH Insensitivity: The fluorescence of BDP R6G is largely independent of pH in the physiological range, a critical feature for live-cell imaging and assays where pH fluctuations can occur.[2][3]

-

Solvent Insensitivity: The spectral properties of BDP R6G show minimal variation across a range of solvent polarities, contributing to its robust performance in diverse experimental setups.

-

Long Fluorescence Lifetime: BDP R6G exhibits a relatively long fluorescence lifetime, which is particularly advantageous for applications such as fluorescence polarization assays and two-photon microscopy.[2][3]

Bioconjugation with this compound: A Step-by-Step Protocol

The NHS ester moiety of BDP R6G reacts efficiently with primary amines (-NH₂) on biomolecules to form a stable amide bond. The following protocol provides a general guideline for labeling proteins.

Pre-Labeling Considerations

-

Buffer Selection: Use an amine-free buffer with a pH between 8.3 and 8.5 for optimal labeling efficiency.[4] 0.1 M sodium bicarbonate or phosphate buffer are common choices.[4] Avoid buffers containing Tris or glycine, as they will compete for reaction with the NHS ester.

-

Protein Purity and Concentration: The protein solution should be free of amine-containing additives like BSA or gelatin.[3] A protein concentration of 1-10 mg/mL is recommended.[6]

-

NHS Ester Preparation: this compound is moisture-sensitive.[7] Allow the vial to warm to room temperature before opening to prevent condensation. Prepare a stock solution of the NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use.[4]

Labeling Reaction Workflow

Caption: Workflow for labeling proteins with this compound.

Detailed Protocol

-

Prepare the Protein Solution: Dissolve the protein in the chosen reaction buffer at a suitable concentration.

-

Prepare the NHS Ester Solution: Dissolve the this compound in a small volume of anhydrous DMSO or DMF to create a 10 mg/mL stock solution.

-

Initiate the Reaction: Add the NHS ester stock solution to the protein solution. The molar ratio of dye to protein will need to be optimized depending on the desired degree of labeling (DOL). A starting point is often a 5- to 20-fold molar excess of the dye.

-

Incubate: Gently mix the reaction and incubate for 1 to 4 hours at room temperature, protected from light.[4]

-

Purify the Conjugate: Remove unreacted dye and byproducts using a desalting column (e.g., Sephadex G-25) or dialysis.[4] Gel filtration is a common and effective method.

-

Determine the Degree of Labeling (DOL): The DOL, the average number of dye molecules per protein, can be calculated using the following formula:

DOL = (A_max × M_protein) / (ε_dye × (A_280 - (A_max × CF_280)))

Where:

-

A_max is the absorbance of the conjugate at the dye's excitation maximum (~530 nm).

-

M_protein is the molecular weight of the protein.

-

ε_dye is the molar absorptivity of the dye (76,000 cm⁻¹M⁻¹).

-

A_280 is the absorbance of the conjugate at 280 nm.

-

CF_280 is the correction factor for the dye's absorbance at 280 nm (typically around 0.18 for BDP R6G).[1]

-

Applications in Advanced Fluorescence Techniques

The unique properties of this compound make it well-suited for a variety of demanding fluorescence applications.

Fluorescence Microscopy

BDP R6G conjugates are excellent probes for fluorescence microscopy due to their brightness and photostability. For optimal imaging, a filter set that matches the excitation and emission spectra of the dye is crucial. A standard FITC/GFP filter set can often be used, but for higher precision, a custom set is recommended.

Recommended Filter Set:

-

Excitation Filter: 525/50 nm

-

Dichroic Mirror: 555 nm longpass

-

Emission Filter: 585/40 nm

Flow Cytometry

In flow cytometry, the bright and narrow emission spectrum of BDP R6G allows for its inclusion in multicolor panels with minimal spectral overlap. It can be excited efficiently by the blue (488 nm) or yellow/green (561 nm) lasers commonly found on flow cytometers. When designing a panel, it is important to consider the spectral properties of all fluorochromes to minimize compensation.

Fluorescence Polarization (FP) Assays

FP is a powerful technique for studying molecular interactions in solution.[8] The principle relies on the relationship between the rotational correlation time of a molecule and its size. A small, fluorescently labeled molecule tumbles rapidly, leading to depolarized fluorescence. Upon binding to a larger molecule, its rotation slows, and the emitted light becomes more polarized. The long fluorescence lifetime of BDP R6G is a significant advantage in FP assays, as it provides a larger time window for molecular rotation to be observed, leading to a greater dynamic range in the measurement of polarization changes.[9]

Caption: Principle of Fluorescence Polarization Assay.

Two-Photon Microscopy

Two-photon microscopy utilizes the simultaneous absorption of two lower-energy photons to excite a fluorophore, offering advantages such as deeper tissue penetration and reduced phototoxicity.[10] BDP R6G, with its favorable two-photon absorption cross-section, is an effective probe for this advanced imaging technique.[2][5]

Troubleshooting Guide

| Problem | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | Incorrect pH of the reaction buffer. | Ensure the buffer pH is between 8.3 and 8.5.[4] |

| Presence of amine-containing contaminants in the protein solution. | Purify the protein to remove any interfering substances like Tris, glycine, or BSA.[3] | |

| Hydrolyzed NHS ester. | Use a fresh stock solution of the NHS ester. Store the solid dye desiccated at -20°C.[7] | |

| Precipitation of Protein during Labeling | High concentration of organic solvent (DMSO/DMF). | Keep the volume of the NHS ester stock solution to a minimum (ideally <10% of the total reaction volume). |

| Unexpected Spectral Shift | Aggregation of the labeled conjugate. | Ensure proper purification to remove excess dye. Analyze the conjugate at a lower concentration. |

| Difficulty in Purifying the Conjugate | Inappropriate purification method. | For proteins, gel filtration (e.g., Sephadex G-25) is generally effective.[4] |

| Adsorptive loss of protein on the purification column. | Pre-equilibrate the column with a buffer containing a small amount of a non-interfering protein like BSA (if compatible with downstream applications). |

Conclusion

This compound stands out as a high-performance fluorescent probe with a unique combination of desirable photophysical properties. Its brightness, exceptional photostability, and insensitivity to environmental factors make it a reliable and versatile tool for a wide range of applications in biological research and drug development. By understanding its core characteristics and following optimized protocols for bioconjugation, researchers can effectively harness the power of this compound to gain deeper insights into complex biological systems.

References

- Al-Temeemi, A. A., Jameel, S. K., & Abd Alfahdawi, A. A. (2007). The Spectroscopic Behaviour of Rhodamine 6G in Liquid and Solid Solutions. Baghdad Science Journal, 5(1).

-

Bio-Techne. Antibody Conjugation Troubleshooting. [Link]

-

National Center for Biotechnology Information. pH-Sensitive Fluorescent Marker Based on Rhodamine 6G Conjugate with Its FRET/PeT Pair in “Smart” Polymeric Micelles for Selective Imaging of Cancer Cells. [Link]

-

National Center for Biotechnology Information. Fluorescence polarization assays in high-throughput screening and drug discovery: a review. [Link]

-

National Center for Biotechnology Information. Two-Photon-Induced Fluorescence Study of Rhodamine-6G Dye in Different Sets of Binary Solvents. [Link]

-

Detail Synthetic Study of Infrared Fluorescent Dyes: Design, Synthesis and Chemical Properties of their Photodynamic Therapy Probes. [Link]

-

Reddit. Help with NHS ester activation. [Link]

-

nanoComposix. Experiment #1 - Antibody Purification. [Link]

-

Photonic Solutions. Fluorescence Filter Sets for Microscopy and Imaging. [Link]

-

Amazon Web Services. DBCO-Sulfo-NHS Ester. [Link]

-

ResearchGate. Effect of different solvents including water, methanol, DMSO, and DMF... | Download Scientific Diagram. [Link]

-

ISS Inc. Fluorescence Polarization (FP). [Link]

-

RSC Publishing. Two-photon absorption in a series of 2,6-disubstituted BODIPY dyes. [Link]

-

ResearchGate. Fluorescence spectra of rhodamine 6G (blue curve), rose bengal (red... [Link]

-

Fluidic Sciences. Getting Started Guide - Protein labeling with Alexa FluorTM NHS ester. [Link]

-

Glen Research. Glen Report 33-13: Application Note – Protein Labeling with NHS Esters. [Link]

-

ResearchGate. What happens to NHS after hydrolysis of NHS-ester? [Link]

-

Multi-Color Two-Photon Microscopic Imaging Based on a Single-Wavelength Excitation. [Link]

-

SETA BioMedicals. Fluorescence Polarization (FP) / Anisotropy. [Link]

-

ResearchGate. Absorption (1) and fluorescence (2) spectra of the dyes in methanol... [Link]

-

Becker & Hickl GmbH. Two-Photon Fluorescence Excitation by Picosecond Diode Lasers. [Link]

-

BPS Bioscience. FLUORESCENCE POLARIZATION ASSAYS. [Link]

-

National Center for Biotechnology Information. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. [Link]

-

ResearchGate. Emission spectra in the gas phase (black) and DMSO (red) calculated... [Link]

-

Filters for Fluorescence Microscopy. [Link]

-

Thorlabs. Fluorescence Imaging Filters. [Link]

-

National Center for Biotechnology Information. A library of Rhodamine6G-based pH-sensitive fluorescent probes with versatile in vivo and in vitro applications. [Link]

-

ResearchGate. Absorption spectra of different dyes in DMSO. [Link]

-

What are the Essential Filter Sets for Fluorescence Microscopy? [Link]

Sources

- 1. lumiprobe.com [lumiprobe.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Antibody Conjugation Troubleshooting [bio-techne.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. bdbiosciences.com [bdbiosciences.com]

- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 8. iss.com [iss.com]

- 9. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

BDP R6G NHS ester absorption and emission spectra

An In-Depth Technical Guide to BDP R6G NHS Ester: Spectroscopic Properties and Bioconjugation Principles

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of BDP R6G N-hydroxysuccinimidyl (NHS) ester, a high-performance borondipyrromethene fluorescent dye. Designed for researchers, scientists, and drug development professionals, this document delves into the core spectroscopic properties, chemical reactivity, and practical application of this compound for the covalent labeling of biomolecules. We will explore the causality behind experimental choices in bioconjugation protocols, from reaction setup to final purification, ensuring a robust and reproducible methodology. The guide emphasizes the principles of scientific integrity by presenting self-validating protocols grounded in established chemical mechanisms, supported by authoritative references.

Introduction: The BDP R6G Fluorophore

BDP R6G is a borondipyrromethene dye engineered to possess absorption and emission spectra similar to the classic xanthene dye, Rhodamine 6G (R6G).[1][2] Unlike traditional rhodamines, BDP R6G is a neutral molecule whose fluorescence is largely independent of pH, making it a robust reporter in a variety of biological buffers.[3][4] It is characterized by high photostability, a sharp emission peak, and an exceptionally high fluorescence quantum yield.[1][2]

The N-hydroxysuccinimidyl (NHS) ester functional group makes BDP R6G a potent tool for bioconjugation. This amine-reactive moiety allows for the straightforward and efficient covalent attachment of the dye to primary amines (—NH₂) present on biomolecules, such as the ε-amino group of lysine residues in proteins or amino-modified oligonucleotides.[5][6] These features, particularly its long fluorescence lifetime, make this compound an excellent candidate for demanding applications like fluorescence polarization assays and two-photon microscopy.[1][2]

Core Spectroscopic and Physicochemical Properties

The utility of a fluorophore is defined by its photophysical characteristics. BDP R6G exhibits a bright, green fluorescence with a relatively small Stokes shift (the difference between the absorption and emission maxima). Its high molar extinction coefficient signifies efficient photon absorption, while its near-unity quantum yield indicates that absorbed energy is very efficiently converted into emitted fluorescent light.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Parameter | Value | Source(s) |

|---|---|---|

| Excitation Maximum (λabs) | 530 nm | [1][2][7] |

| Emission Maximum (λem) | 548 nm | [1][2][7] |

| Molar Extinction Coefficient (ε) | 76,000 L·mol⁻¹·cm⁻¹ | [1][2] |

| Fluorescence Quantum Yield (Φ) | 0.96 | [1][2][7] |

| Molecular Formula | C₂₂H₁₈BF₂N₃O₄ | [1][8] |

| Molecular Weight | 437.21 g/mol | [1][2][8] |

| Correction Factor (CF₂₆₀) | 0.17 | [1][2] |

| Correction Factor (CF₂₈₀) | 0.18 | [1][2] |

| Solubility | Good in DMF, DMSO, DCM | [1] |

| Appearance | Dark-green crystals |[1] |

Correction factors are used to determine the concentration of a labeled protein by correcting for the dye's absorbance at 260 nm and 280 nm.

The Chemistry of Bioconjugation: NHS Ester Reactivity

The covalent labeling of a biomolecule with this compound is a nucleophilic acyl substitution reaction.[9] The unprotonated primary amine on the target molecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a stable, covalent amide bond and releases N-hydroxysuccinimide as a byproduct.[6][10]

The Critical Role of pH

The success of this reaction is critically dependent on pH.[11] This is due to a fundamental competition between the desired aminolysis (reaction with the amine) and hydrolysis (reaction with water).[5][9][12]

-

Low pH (<7.0): Primary amines are predominantly protonated (R-NH₃⁺), rendering them non-nucleophilic and preventing the reaction.[9]

-

Optimal pH (8.0-9.0): A sufficient concentration of unprotonated primary amines is available for efficient reaction. The optimal pH for most NHS ester labeling is between 8.3 and 8.5.[11]

-

High pH (>9.0): The rate of NHS ester hydrolysis increases dramatically, consuming the reactive dye before it can conjugate to the target biomolecule.[5][11] For example, the half-life of an NHS ester is approximately 10 minutes at pH 8.6 (4°C) but drops to mere minutes at pH 9.0 (room temperature).[5][9]

This pH-dependency is the primary reason for using amine-free buffers, such as sodium bicarbonate or phosphate, adjusted to the optimal range for the reaction.

Caption: Covalent bond formation via NHS ester chemistry.

Experimental Protocol: Protein Labeling

This protocol provides a robust, self-validating methodology for labeling proteins with this compound. The key is to maintain an optimal pH and remove any extraneous nucleophiles that could compete with the reaction.

Pre-Reaction Setup: Buffer Exchange

Causality: Standard protein storage buffers often contain Tris or glycine, which have primary amines and will quench the labeling reaction.[13] Therefore, the first step is to exchange the protein into an amine-free labeling buffer.

-

Prepare Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3. Ensure it is free of any amine-containing compounds.

-

Buffer Exchange: Use a desalting column (gel filtration) or dialysis to exchange the protein into the labeling buffer.

-

Concentration Adjustment: Adjust the protein concentration to 1-10 mg/mL. Higher concentrations improve labeling efficiency.[14]

Step-by-Step Labeling Workflow

-

Prepare this compound Stock: Immediately before use, dissolve the this compound in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.[11][14] NHS esters are moisture-sensitive, so use a dry solvent and do not store the solution for long periods.[14]

-

Calculate Molar Ratio: Determine the molar amounts of protein and dye to be used. A 5 to 10-fold molar excess of dye to protein is a common starting point to offset potential hydrolysis.[14]

-

Initiate Reaction: Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.

-

Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C, protected from light.[11] The longer incubation at a lower temperature can sometimes yield better results for sensitive proteins.

-

Quench Reaction (Optional): To stop the reaction, add an amine-containing buffer, such as 1 M Tris, to a final concentration of 50-100 mM.[13] This will consume any unreacted NHS ester.

Sources

- 1. lumiprobe.com [lumiprobe.com]

- 2. This compound (A270105) | Antibodies.com [antibodies.com]

- 3. Bodi Fluor™ R6G NHS Ester [equivalent to Bodipy® R6G, NHS Ester] | AAT Bioquest [aatbio.com]

- 4. docs.aatbio.com [docs.aatbio.com]

- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. glenresearch.com [glenresearch.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. medkoo.com [medkoo.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. lumiprobe.com [lumiprobe.com]

- 12. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. furthlab.xyz [furthlab.xyz]

- 14. duofluor.com [duofluor.com]

An In-depth Technical Guide to the Photostability and pH Dependence of BDP R6G NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of BDP R6G NHS Ester in Fluorescent Labeling

In the landscape of fluorescent probes, the quest for dyes that are not only bright but also exceptionally stable is paramount. This compound has emerged as a prominent player, offering a compelling combination of high fluorescence quantum yield and robust performance across a range of experimental conditions.[1][2] This borondipyrromethene (BODIPY) dye, with spectral properties analogous to the classic Rhodamine 6G, provides researchers with a powerful tool for labeling primary amines on proteins, peptides, and other biomolecules.[1][2] Its N-hydroxysuccinimide (NHS) ester functional group allows for straightforward and efficient covalent conjugation.

This technical guide, authored from the perspective of a Senior Application Scientist, delves into two critical performance characteristics of this compound: its photostability and its behavior across varying pH levels. Understanding these properties is not merely academic; it is fundamental to designing robust and reproducible fluorescence-based assays, from cellular imaging to quantitative biochemical analyses. We will explore the underlying chemical principles that govern these characteristics and provide detailed, field-tested protocols for their empirical validation.

Section 1: Unraveling the Photostability of this compound

The term "photostability" refers to a fluorophore's resistance to photochemical degradation upon exposure to excitation light. For researchers conducting fluorescence microscopy or other applications requiring prolonged or intense illumination, high photostability is a non-negotiable attribute. BDP R6G is widely recognized as a highly photostable dye.[1][2]

The Chemical Basis of BODIPY Dye Photostability

The remarkable photostability of the BODIPY core is rooted in its unique chemical architecture. The dipyrromethene ligand, complexed with a boron difluoride (BF₂) moiety, forms a rigid and highly conjugated system. This rigidity minimizes non-radiative decay pathways, such as molecular vibrations, leading to a high fluorescence quantum yield.[] Furthermore, the BODIPY core possesses a relatively high oxidation potential, which imparts resistance to photo-oxidative degradation, a common mechanism of photobleaching for many other fluorescent dyes.[4]

However, it is crucial to recognize that the photostability of a BODIPY dye is not solely determined by its core structure. Substituents on the pyrrole rings or the meso-position can significantly influence its photochemical behavior.[5][6] For instance, halogenation, particularly with heavier halogens like iodine, can decrease photostability by promoting intersystem crossing to the triplet state, which can lead to the generation of reactive oxygen species and subsequent photobleaching.[4][5] Conversely, other modifications can enhance stability.[4] The specific substitution pattern of BDP R6G contributes to its favorable photostability profile.

Quantitative Assessment of Photostability

While qualitative statements about photostability are useful, a quantitative understanding is essential for rigorous experimental design. The photobleaching quantum yield (Φb) is a key metric, representing the probability that an excited fluorophore will undergo photochemical destruction. A lower Φb indicates higher photostability.

The following table summarizes the key spectral and photophysical properties of BDP R6G.

| Property | Value | Reference |

| Excitation Maximum (λex) | 530 nm | [1] |

| Emission Maximum (λem) | 548 nm | [1] |

| Molar Extinction Coefficient (ε) | 76,000 M-1cm-1 | [1] |

| Fluorescence Quantum Yield (Φf) | 0.96 | [1] |

Experimental Protocol: Determination of Photobleaching Quantum Yield

This protocol outlines a comparative method for determining the photobleaching quantum yield of this compound using a fluorometer.

Objective: To quantify the photostability of this compound by measuring its photobleaching rate under controlled illumination.

Materials:

-

This compound

-

High-purity solvent (e.g., DMSO, ethanol)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Fluorometer with a temperature-controlled sample holder and the ability to perform time-course measurements

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in DMSO at a concentration of 1 mM.

-

Dilute the stock solution in PBS (or the buffer of choice) to a final concentration that yields an absorbance of approximately 0.05 at the excitation maximum (530 nm). This low absorbance minimizes inner filter effects.

-

-

Instrumentation Setup:

-

Set the fluorometer's excitation wavelength to 530 nm and the emission wavelength to 548 nm.

-

Use a narrow excitation slit width to control the intensity of the excitation light.

-

Set the instrument to record fluorescence intensity over time.

-

-

Photobleaching Measurement:

-

Place the cuvette containing the BDP R6G solution into the fluorometer.

-

Record the initial fluorescence intensity (F₀).

-

Continuously illuminate the sample with the excitation light and record the fluorescence intensity at regular intervals (e.g., every 30 seconds) for an extended period (e.g., 30-60 minutes).

-

The fluorescence intensity will decrease over time as the dye photobleaches.

-

-

Data Analysis:

-

Plot the normalized fluorescence intensity (F/F₀) as a function of time.

-

Fit the decay curve to a single exponential decay function to determine the photobleaching rate constant (kb).

-

The photobleaching quantum yield (Φb) can then be calculated using the following equation, though this requires a more complex setup to accurately measure the photon flux. For comparative purposes, the half-life (t1/2 = 0.693/kb) under specific illumination conditions is a more accessible and practical measure of photostability.

-

Causality and Self-Validation:

-

Why a low absorbance? To ensure a linear relationship between absorbance and concentration (Beer-Lambert Law) and to prevent artifacts from inner filter effects where emitted light is reabsorbed by other fluorophores in the solution.

-

Why continuous illumination? To subject the fluorophore to a constant rate of excitation, allowing for the determination of a consistent photobleaching rate.

-

Self-Validating System: The exponential decay of fluorescence is a characteristic signature of a first-order photobleaching process. A good fit to this model provides confidence in the determined rate constant. Comparing the obtained photostability to a well-characterized standard under identical conditions further validates the results.

Practical Considerations and Pitfalls in Photostability Measurements

-

Oxygen Concentration: The presence of molecular oxygen can significantly accelerate photobleaching through the formation of reactive oxygen species. For reproducible measurements, it is important to either work with air-saturated solutions or to deoxygenate the samples.

-

Excitation Intensity: The rate of photobleaching is directly proportional to the intensity of the excitation light. When comparing the photostability of different fluorophores, it is crucial to use the same excitation power density.[7]

-

Solvent Effects: The solvent can influence the photostability of a dye. It is therefore recommended to perform measurements in the solvent system that will be used in the final application.[8]

-

Conjugation Effects: The photostability of a dye can change upon conjugation to a biomolecule.[9] It is advisable to measure the photostability of the final conjugate if this is a critical parameter for the intended application.

Section 2: The pH Independence of this compound

The fluorescence of many organic dyes is sensitive to pH, which can be a desirable property for developing pH sensors. However, for most labeling applications, a fluorophore that is insensitive to pH fluctuations is preferred to ensure that any observed changes in fluorescence intensity are due to the biological event of interest and not to changes in the local pH. This compound is characterized by its low sensitivity to pH.[1][2]

The Structural Basis for Low pH Dependence

The fluorescence of many pH-sensitive dyes, such as those based on rhodamine, is governed by a reversible, pH-dependent equilibrium between a fluorescent open form and a non-fluorescent, spirolactam closed form.[10] In the case of BDP R6G, the core chromophore does not possess any readily ionizable functional groups that would undergo protonation or deprotonation within the typical biological pH range (pH 4-9). The boron-dipyrromethene core is electronically stable and its fluorescence is not directly modulated by changes in proton concentration.[] This inherent structural feature is the primary reason for its low pH dependence.

It is important to note that while the core fluorophore is pH-insensitive, the reactivity of the NHS ester is highly pH-dependent. The NHS ester reacts efficiently with primary amines at slightly alkaline pH (typically pH 8.0-9.0). At acidic pH, the amine groups are protonated, rendering them unreactive towards the NHS ester. Conversely, at highly alkaline pH, the NHS ester can hydrolyze.

Experimental Protocol: Characterization of pH Dependence

This protocol describes how to experimentally verify the pH dependence of the fluorescence of this compound.

Objective: To measure the fluorescence intensity of this compound across a range of pH values.

Materials:

-

This compound

-

DMSO

-

A series of buffers covering a wide pH range (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, and borate buffer for pH 8-10). It is crucial to use buffers with known and stable pH values.

-

Fluorometer

-

pH meter

Methodology:

-

Sample Preparation:

-

Prepare a 1 mM stock solution of this compound in DMSO.

-

For each pH value to be tested, dilute the stock solution into the corresponding buffer to a final concentration that gives an absorbance of ~0.05.

-

-

Fluorescence Measurement:

-

Calibrate the pH meter and measure the pH of each buffer solution after the addition of the dye.

-

For each sample, record the fluorescence emission spectrum (e.g., from 540 nm to 700 nm) using an excitation wavelength of 530 nm.

-

Record the peak fluorescence intensity at 548 nm for each pH value.

-

-

Data Analysis:

-

Plot the peak fluorescence intensity as a function of pH.

-

For a pH-insensitive dye, this plot should be a relatively flat line across the tested pH range.

-

Causality and Self-Validation:

-

Why a series of buffers? To systematically assess the fluorescence behavior across a broad and relevant pH spectrum.

-

Why measure the pH after dye addition? The addition of the dye, especially if dissolved in an organic solvent, can slightly alter the pH of the buffer.

-

Self-Validating System: A consistent fluorescence intensity across the different buffers provides strong evidence for the pH insensitivity of the dye. Any significant changes in intensity would warrant further investigation into potential interactions with buffer components or unexpected pH sensitivity.

Troubleshooting and Advanced Considerations

-

Buffer Interactions: While BDP R6G is generally insensitive to pH, it is always a good practice to ensure that the chosen buffer components do not quench the fluorescence of the dye.

-

Hydrolysis of NHS Ester: When performing pH studies with the NHS ester form of the dye, be mindful that at alkaline pH, the NHS ester will hydrolyze over time. It is therefore recommended to perform measurements promptly after preparing the solutions. For studies focused purely on the fluorescence properties of the chromophore, using the carboxylic acid form of BDP R6G can circumvent this issue.

-

Conjugate pH Sensitivity: While the free dye may be pH-insensitive, the local environment of the biomolecule to which it is conjugated can potentially influence its fluorescence. If the application involves environments with extreme pH values, it is prudent to characterize the pH sensitivity of the final conjugate.

Conclusion: A Reliable Fluorophore for Demanding Applications

This compound stands out as a robust and reliable fluorescent probe for a wide array of applications in life sciences and drug discovery. Its high photostability, a consequence of its rigid and electronically stable borondipyrromethene core, ensures that it can withstand the demanding conditions of modern fluorescence imaging techniques. Furthermore, its fluorescence is largely independent of pH, a critical feature that simplifies data interpretation by eliminating a common source of experimental variability.

By understanding the chemical principles that underpin these desirable characteristics and by employing rigorous experimental protocols for their validation, researchers can confidently leverage the power of this compound to generate high-quality, reproducible data. This in-depth knowledge empowers scientists to push the boundaries of their research, from elucidating complex cellular processes to developing novel therapeutic and diagnostic agents.

References

-

Loudet, A., & Burgess, K. (2007). BODIPY Dyes and Their Derivatives: Syntheses and Spectroscopic Properties. Chemical Reviews, 107(11), 4891-4932. [Link]

-

Piskorz, J., et al. (2021). Photochemical Properties and Stability of BODIPY Dyes. International Journal of Molecular Sciences, 22(13), 6735. [Link]

-

Jonker, J. W., et al. (2007). Fluorescence microscopy - avoiding the pitfalls. Journal of Cell Science, 120(9), 1445-1447. [Link]

-

Montana Molecular. (n.d.). Troubleshooting guide. Retrieved from [Link]

-

Piskorz, J., et al. (2021). Photochemical Properties and Stability of BODIPY Dyes. ResearchGate. [Link]

-

Prasannana, D., & Arunkumar, C. (2018). A “turn-on-and-off” pH sensitive BODIPY fluorescent probe for imaging E. coli cells. New Journal of Chemistry, 42(5), 3358-3365. [Link]

-

University of California, Irvine Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

-

Würth, C., et al. (2013). Fluorescence Quantum Yields—Methods of Determination and Standards. In Springer Series on Fluorescence (Vol. 12, pp. 25-46). Springer, Berlin, Heidelberg. [Link]

-

North, A. J. (2006). Seeing is believing? A beginners' guide to practical pitfalls in image acquisition. The Journal of cell biology, 172(1), 9–18. [Link]

-

Hallett, A. J., et al. (2016). Tuning the photophysical properties of BODIPY dyes through extended aromatic pyrroles. Journal of Organic Chemistry, 81(17), 7628-7638. [Link]

-

S. M., S., et al. (2023). BODIPY Dyes: A New Frontier in Cellular Imaging and Theragnostic Applications. International Journal of Molecular Sciences, 24(3), 2345. [Link]

-

Edinburgh Instruments. (n.d.). Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Retrieved from [Link]

-

Grishin, I. D., et al. (2022). Design, Spectral Characteristics, Photostability, and Possibilities for Practical Application of BODIPY FL-Labeled Thioterpenoid. Molecules, 27(19), 6283. [Link]

-

An, K., et al. (2024). Bodipy-Based highly sensitive hydrogen sulfide fluorescent probe and its fluorescence imaging in cells and zebrafish. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 323, 124911. [Link]

-

Drawell. (n.d.). How to Reduce Fluorescence Measurement Errors. Retrieved from [Link]

-

Gholami, M., et al. (2022). Reflectance and photophysical properties of rhodamine 6G/2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetic acid as cold hybrid colorant. Scientific Reports, 12(1), 6062. [Link]

-

Wang, L., et al. (2013). Simple and Accurate Quantification of Quantum Yield at the Single-Molecule/Particle Level. Analytical Chemistry, 85(5), 2629-2636. [Link]

-

Li, N., et al. (2022). A library of Rhodamine6G-based pH-sensitive fluorescent probes with versatile in vivo and in vitro applications. RSC Chemical Biology, 3(6), 721-730. [Link]

-

Szabó, A., et al. (2018). The Effect of Fluorophore Conjugation on Antibody Affinity and the Photophysical Properties of Dyes. Biophysical Journal, 114(3), 688-700. [Link]

-

Klonis, N., & Sawyer, W. H. (1996). Spectrophotometric determination of pK values for fluorescein using activity coefficient corrections. Water SA, 22(3), 211-218. [Link]

-

Zhang, X., et al. (2018). Solvent and pH Dependent Fluorescent Properties of a Dimethylaminostyryl Borondipyrromethene Dye in Solution. The Journal of Physical Chemistry A, 122(18), 4437-4447. [Link]

-

Nakayama, Y., et al. (2016). Pitfalls of DNA Quantification Using DNA-Binding Fluorescent Dyes and Suggested Solutions. PLoS ONE, 11(3), e0150528. [Link]

-

Mazuelo, T., et al. (2023). Di Amine BODIPY and BOPHY as Dual sensor of pH and selective to Cu2+. ChemRxiv. [Link]

-

St John’s Laboratory. (n.d.). Troubleshooting Guide Immuno-Fluorescence. Retrieved from [Link]

-

Ulrich, G., et al. (2008). Highly Substituted Bodipy Dyes with Spectroscopic Features Sensitive to the Environment. Organic Letters, 10(23), 5489-5492. [Link]

-

Avdeef, A., et al. (2012). Development of Methods for the Determination of pKa Values. ADMET & DMPK, 1(1), 1-23. [Link]

-

Zhang, Y., et al. (2014). Investigation of photophysical properties of 1,8-naphthalimides with an extended conjugation on naphthalene moiety via Suzuki coupling reaction. Dyes and Pigments, 101, 221-227. [Link]

-

Olympus. (n.d.). Fluorescence Microscopy Errors. Retrieved from [Link]

-

Dąbrowski, M. J., et al. (2023). Novel BODIPY Dyes with a Meso-Benzoxadiazole Substituent: Synthesis, Photophysical Studies, and Cytotoxic Activity Under Normoxic and Hypoxic Conditions. International Journal of Molecular Sciences, 24(3), 2025. [Link]

-

LICORbio. (2022, September 19). Troubleshooting | Fluorescence: Detection [Video]. YouTube. [Link]

-

Du, Y., et al. (2023). A simple method to estimate the pKa values of four fluorescent proteins based on measuring their pH-dependent absorbance spectra. Heliyon, 9(4), e14878. [Link]

-

Shapiro, A. B. (2017, September 25). Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding? [Online forum post]. ResearchGate. [Link]

-

Klymchenko, A. S., et al. (2018). Near-infrared fluorescent aza-BODIPY dyes for sensing and imaging of pH from the neutral to highly alkaline range. The Analyst, 143(21), 5212-5219. [Link]

-

Clark College. (n.d.). UV-Vis Spectrometry, pKa of a dye. Retrieved from [Link]

-

Rojas-Mayorga, C. G., et al. (2015). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Journal of Analytical Sciences, Methods and Instrumentation, 5(1), 1-8. [Link]

Sources

- 1. lumiprobe.com [lumiprobe.com]

- 2. medkoo.com [medkoo.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Photochemical Properties and Stability of BODIPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tuning the photophysical properties of BODIPY dyes through extended aromatic pyrroles (Journal Article) | OSTI.GOV [osti.gov]

- 7. igb.illinois.edu [igb.illinois.edu]

- 8. mdpi.com [mdpi.com]

- 9. The Effect of Fluorophore Conjugation on Antibody Affinity and the Photophysical Properties of Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A library of Rhodamine6G-based pH-sensitive fluorescent probes with versatile in vivo and in vitro applications - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Illuminating Biology with Precision

An In-Depth Technical Guide to the Mechanism and Application of BDP R6G NHS Ester

In the landscape of modern biological research, the covalent labeling of biomolecules with fluorescent probes is a cornerstone technique for visualizing, tracking, and quantifying cellular processes. Among the vast arsenal of available fluorophores, BORON-dipyrromethene (BODIPY or BDP) dyes stand out for their exceptional photophysical properties. BDP R6G, with spectral characteristics similar to Rhodamine 6G, offers high fluorescence quantum yields, sharp emission peaks, and remarkable photostability, all while being largely insensitive to pH changes.[1][2][3]

This guide provides a deep dive into the BDP R6G N-hydroxysuccinimide (NHS) ester, an amine-reactive variant of this powerful fluorophore. We will dissect its mechanism of action, explore the critical parameters governing its reactivity, and provide field-proven protocols for its successful application in bioconjugation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this tool with a comprehensive understanding of its underlying chemical principles.

Section 1: The Core Components

To master the application of this compound, one must first understand its two key moieties: the fluorescent BDP R6G core and the reactive NHS ester group.

The BDP R6G Fluorophore: A Superior Photon Emitter

The BDP R6G core is a synthetic fluorophore known for its robust and stable fluorescence.[4] Unlike many other dyes, its fluorescence is not significantly affected by the polarity or pH of its environment, making it a reliable reporter in the complex and fluctuating milieu of biological systems.[1][3] Its electrically neutral structure also contributes to a reduced tendency for non-specific interactions.[2]

The key advantages of the BDP R6G fluorophore include:

-

High Quantum Yield: It efficiently converts absorbed light into emitted fluorescence, resulting in bright signals.[1][3]

-

High Molar Extinction Coefficient: It is a very strong absorber of light at its excitation maximum.[1][3]

-

Photostability: It resists photobleaching, allowing for longer imaging experiments and more robust quantification.[1][3][4]

-

pH Insensitivity: Its emission intensity remains stable across a wide range of pH values, a critical feature for cellular studies.[1][2][3]

Table 1: Photophysical Properties of BDP R6G

| Property | Value | Source(s) |

| Maximum Excitation (λabs) | 530 nm | [1][3] |

| Maximum Emission (λem) | 548 nm | [1][3] |

| Molar Extinction Coefficient (ε) | 76,000 M-1cm-1 | [1][3] |

| Fluorescence Quantum Yield (Φ) | 0.96 | [1][3] |

| Recommended Solvents | DMSO, DMF, DCM | [3][5][6] |

The N-Hydroxysuccinimide (NHS) Ester: The Amine-Reactive Handle

The NHS ester is one of the most widely used functional groups in bioconjugation.[7][8] It is classified as a semi-stable activated ester that selectively reacts with primary aliphatic amines, such as the side chain of lysine residues and the N-terminus of proteins, to form a highly stable amide bond.[7][][10] This reactivity makes it an ideal tool for covalently attaching the BDP R6G dye to a vast array of biomolecules, including antibodies, peptides, and amino-modified nucleic acids.[1][6][11]

Section 2: The Mechanism of Action: Covalent Amide Bond Formation

The core of the this compound's utility lies in its specific and efficient reaction with primary amines. This process, while straightforward, is governed by several critical parameters that dictate the success and efficiency of the conjugation.

The Core Reaction: Nucleophilic Acyl Substitution

The labeling reaction is a classic example of nucleophilic acyl substitution.[7] A primary amine on the target biomolecule, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide group and forming a stable, covalent amide bond between the BDP R6G dye and the biomolecule.[7]

Caption: The reaction of this compound with a primary amine.

Critical Reaction Parameters & Their Causality

Optimizing the conjugation reaction requires careful control of the chemical environment. The two most important factors are pH and the presence of water.

-

The Role of pH: The reaction is strongly pH-dependent.[11][12] The optimal pH range is typically 8.3 to 8.5.[11][12]

-

Causality: Below this range (e.g., pH < 7.5), primary amines are predominantly protonated (-NH3+). This protonated form is not nucleophilic and will not react with the NHS ester.[11][12] Above this range (e.g., pH > 9.0), the rate of a competing reaction, hydrolysis, increases dramatically.[8][12] Therefore, a slightly alkaline pH of 8.3-8.5 provides the ideal balance, ensuring a sufficient concentration of deprotonated, reactive amines while minimizing hydrolysis of the NHS ester.[12]

-

-

The Competing Reaction: Hydrolysis: The NHS ester group can also be attacked by water, a competing nucleophile.[7] This reaction, known as hydrolysis, cleaves the NHS ester, yielding an unreactive carboxylic acid and rendering the dye incapable of labeling.[7][8]

-

Causality & Mitigation: While primary amines are much better nucleophiles than water, the high concentration of water in aqueous buffers means hydrolysis is always a competing factor.[7] The rate of hydrolysis increases significantly with pH.[8] At pH 8.6 and 4°C, the half-life of an NHS ester can be as short as 10 minutes.[8] To mitigate this, NHS esters should always be dissolved in an anhydrous organic solvent like DMSO or DMF immediately before being added to the aqueous reaction buffer.[11][12][13] Furthermore, reactions should be performed promptly after adding the dye.

-

Caption: Competition between aminolysis and hydrolysis.

-

Stoichiometry and Concentration: A molar excess of the this compound (typically 5- to 20-fold) is used to drive the reaction towards completion and achieve the desired degree of labeling (DOL), compensating for any hydrolysis that occurs.[11][14] The biomolecule concentration should be reasonably high (1-10 mg/mL) to favor the bimolecular reaction with the amine over the unimolecular hydrolysis reaction.[12][14]

-

Buffer Selection: The choice of buffer is critical. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will compete with the target biomolecule for reaction with the NHS ester.[8][12] Suitable non-amine-containing buffers include phosphate-buffered saline (PBS, though pH adjustment is needed), bicarbonate, or borate buffers.[8][12]

Section 3: Field-Proven Methodologies

The following section outlines a comprehensive, self-validating protocol for labeling an antibody with this compound.

Protocol: Labeling IgG Antibodies with this compound

This protocol is a generalized starting point and may require optimization based on the specific protein.

1. Reagent Preparation:

-

Antibody Solution:

-

This compound Stock Solution:

2. The Labeling Reaction:

-

Calculate Molar Ratio: Determine the desired molar excess of dye to protein. A 10-fold molar excess is a common starting point for IgG antibodies.

-

Calculation:(mg Ab / MW of Ab) * Molar Excess = Moles of Dye

-

Then:Moles of Dye * MW of Dye = mg of Dye needed

-

-

Initiate Reaction: Add the calculated volume of this compound stock solution to the antibody solution while gently vortexing.[12]

-

Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[6][12] Longer incubation times at lower temperatures can sometimes improve efficiency and protein stability.

3. Purification of the Conjugate:

-

Rationale: It is essential to remove any unreacted, free dye after the reaction.[13][] Free dye can cause high background fluorescence and interfere with downstream applications.

-

Method: The most common and effective method for purifying antibodies is size-exclusion chromatography, often using pre-packed desalting columns (e.g., Sephadex G-25).[12][15][17] The larger antibody-dye conjugate will elute first, while the smaller, free dye molecules are retained and elute later.

-

Procedure:

-

Equilibrate the desalting column with your desired storage buffer (e.g., PBS).

-

Carefully load the entire reaction mixture onto the column.

-

Elute the conjugate according to the manufacturer's instructions, collecting the colored fractions that correspond to the antibody.

-

4. Characterization and Storage:

-

Determine Degree of Labeling (DOL): The DOL (the average number of dye molecules per antibody) can be determined using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and at the dye's absorbance maximum (530 nm for BDP R6G).

-

Storage: Store the purified conjugate at 4°C for short-term use or at -20°C for long-term storage, often with a stabilizing protein like BSA and a bacteriostatic agent like sodium azide.[14] Protect from light.

Experimental Workflow Visualization

Caption: The workflow for labeling and purifying antibodies.

Section 4: Troubleshooting and Expert Insights

Even with robust protocols, challenges can arise. This section provides a framework for diagnosing and solving common issues.

Table 2: Troubleshooting Guide for this compound Conjugation

| Problem | Probable Cause(s) | Validated Solution(s) | Source(s) |

| Low or No Labeling Efficiency | 1. Presence of primary amines (e.g., Tris, glycine) in the antibody buffer. | 1. Perform buffer exchange into an amine-free buffer (e.g., bicarbonate, borate, PBS) prior to labeling. | [12][14] |

| 2. Incorrect reaction pH (too low). | 2. Ensure the final reaction pH is between 8.3 and 8.5. Add 1/10th volume of 1M sodium bicarbonate to adjust. | [11][12] | |

| 3. Hydrolysis of the NHS ester stock. | 3. Always use anhydrous DMSO/DMF. Prepare the dye stock solution immediately before use. Do not store aqueous solutions of the dye. | [7][13][14] | |

| Precipitation of Protein During Reaction | 1. High concentration of organic solvent (DMSO/DMF) from the dye stock. | 1. Keep the volume of added organic solvent to <10% of the total reaction volume. | [8] |

| 2. The dye is hydrophobic, and conjugation can reduce the solubility of the protein. | 2. Reduce the molar excess of the dye to achieve a lower DOL. Perform the reaction at 4°C. | [5] | |

| High Background in Downstream Assays | 1. Incomplete removal of free, unreacted dye. | 1. Ensure the purification method is appropriate. For antibodies, use a desalting column with the correct size exclusion limit. Perform a second purification step if necessary. | [13][] |

| Unexpected Degree of Labeling (DOL) | 1. Inaccurate protein concentration measurement. | 1. Accurately determine the initial protein concentration using A280 or a BCA assay. | |

| 2. Molar excess was too high or too low for the specific protein. | 2. Perform a titration experiment with varying molar excesses of the dye to determine the optimal ratio for your target protein and application. | [14] |

Conclusion

This compound is a premier reagent for fluorescently labeling biomolecules. Its mechanism of action, a robust nucleophilic acyl substitution, provides a stable and reliable means of attaching a highly photostable and bright fluorophore to proteins, peptides, and other amine-containing targets. By understanding the causality behind critical reaction parameters—particularly pH and the competing hydrolysis reaction—and by implementing validated, systematic protocols, researchers can harness the full potential of this tool. The result is the generation of high-quality conjugates capable of illuminating complex biological questions with clarity and precision.

References

-

Glen Research. (n.d.). Glen Report 32.26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. Retrieved from [Link]

-

Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. Retrieved from [Link]

-

BioDye. (n.d.). BODIPY-NHS Ester. BioDye. Retrieved from [Link]

- Gopala, L., & Chen, Z.-L. (2020). Detail Synthetic Study of Infrared Fluorescent Dyes: Design, Synthesis and Chemical Properties of their Photodynamic Therapy Probes.

-

Antibodies.com. (n.d.). This compound (A270105). Antibodies.com. Retrieved from [Link]

- van der Velden, J. L. J., et al. (2022). One-Step Conversion of NHS Esters to Reagents for Site-Directed Labeling of IgG Antibodies.

- Hachani, R., et al. (2022). Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling. Chemosensors, 10(11), 481.

-

Abberior. (n.d.). NHS ester protocol for labeling proteins. Abberior. Retrieved from [Link]

-

BenchSci. (n.d.). A Comprehensive Guide to Dye Conjugation: Techniques, Applications, and Best Practices. BenchSci. Retrieved from [Link]

-

Biocompare. (2023). Protein Conjugation and Labeling. Biocompare. Retrieved from [Link]

Sources

- 1. lumiprobe.com [lumiprobe.com]

- 2. Bodi Fluor™ R6G NHS Ester [equivalent to Bodipy® R6G, NHS Ester] | AAT Bioquest [aatbio.com]

- 3. This compound (A270105) | Antibodies.com [antibodies.com]

- 4. chemrevlett.com [chemrevlett.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. biodye.com [biodye.com]

- 7. glenresearch.com [glenresearch.com]

- 8. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. interchim.fr [interchim.fr]

- 12. lumiprobe.com [lumiprobe.com]

- 13. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]

- 14. broadpharm.com [broadpharm.com]

- 15. biotium.com [biotium.com]

- 17. alfa-chemistry.com [alfa-chemistry.com]

An In-Depth Technical Guide to the Solubility and Handling of BDP R6G NHS Ester in DMSO and DMF for Bioconjugation

Abstract

The successful covalent labeling of biomolecules with fluorescent dyes is paramount in modern biological research and diagnostics. BDP R6G, a borondipyrromethene dye spectrally similar to Rhodamine 6G, is prized for its high fluorescence quantum yield, photostability, and pH-insensitive fluorescence.[1][2][3] The amine-reactive N-hydroxysuccinimide (NHS) ester variant, BDP R6G NHS ester, is a widely used tool for conjugating this bright fluorophore to proteins, peptides, and other molecules containing primary amines. However, the success of the labeling reaction is critically dependent on the initial, and often overlooked, step: the dissolution of the dye. This guide provides an in-depth analysis of the solubility and handling of this compound in two common organic solvents, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), offering field-proven insights and protocols for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of the Solvent

This compound is a hydrophobic molecule that requires an organic solvent for solubilization before its introduction into the typically aqueous environment of a bioconjugation reaction. The choice of solvent is not trivial; it directly impacts the dye's reactivity, the stability of the stock solution, and ultimately, the efficiency of the labeling process. DMSO and DMF are the most common choices due to their excellent solvating power for organic molecules like this compound.[2][3][4] This guide will dissect the nuances of using each solvent, empowering the researcher to make informed decisions that ensure reproducible and optimal conjugation results.

Physicochemical Properties and Solubility Profile

This compound is typically supplied as a dark-colored solid or crystal.[3][4] Technical datasheets consistently report its good solubility in both DMSO and DMF.[2][3][4] While precise molar solubility limits are not always published, manufacturers provide reconstitution tables that serve as a practical guide for preparing high-concentration stock solutions.

Table 1: Quantitative Reconstitution Guide for this compound (MW ~437.21 g/mol ) in DMSO [1][5]

| Desired Concentration | Mass of this compound | Required Volume of DMSO |

| 10 mM | 1 mg | 228.7 µL |

| 10 mM | 5 mg | 1.14 mL |

| 5 mM | 1 mg | 457.4 µL |

| 1 mM | 1 mg | 2.29 mL |

This table provides calculated volumes for preparing stock solutions. It is crucial to ensure the dye is fully dissolved.

The fundamental challenge in handling NHS esters lies not in their initial solubility but in their susceptibility to hydrolysis. This chemical instability necessitates the use of high-purity, anhydrous (water-free) solvents.

The Chemistry of Conjugation and Hydrolysis

The core of the labeling process is the reaction between the electrophilic NHS ester and a nucleophilic primary amine (e.g., the epsilon-amine of a lysine residue on a protein) to form a stable, covalent amide bond.[6] This reaction is most efficient at a slightly alkaline pH of 8.3-8.5.[7]

However, a competing reaction is always present: the hydrolysis of the NHS ester by water. This reaction cleaves the ester, rendering the dye incapable of reacting with the target amine and leading to failed conjugations. The use of anhydrous DMSO or DMF is therefore a non-negotiable prerequisite for success.[8][9][10]

Figure 1. Competing reaction pathways for this compound.

Experimental Protocol: Preparation of this compound Stock Solution

This protocol provides a self-validating system to minimize hydrolysis and ensure the maximum reactivity of the dye.

Materials:

-

This compound (lyophilized powder)

-

Anhydrous, high-purity DMSO or amine-free DMF

-

Inert gas (Argon or Nitrogen), optional but recommended

-

Sterile, dry microcentrifuge tubes

Methodology:

-

Equilibration: Remove the vial of this compound from its -20°C storage. Allow the vial to equilibrate to room temperature for at least 20 minutes before opening. This is a critical step to prevent atmospheric moisture from condensing onto the cold, dry powder.[10][11]

-

Solvent Addition: Using a dry syringe or pipette, add the calculated volume of anhydrous DMSO or DMF to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).[12]

-

Dissolution: Cap the vial tightly and vortex thoroughly. Gentle sonication can be used if necessary to ensure all powder is completely dissolved.[12] The solution should be clear and free of particulates.

-

Aliquoting and Storage: Immediately after dissolution, aliquot the stock solution into smaller, single-use volumes in dry microcentrifuge tubes. This practice prevents the contamination of the entire stock with moisture from repeated openings.[8][9]

-

Inert Gas Blanket (Optional): For maximum longevity, before sealing the aliquots, gently flush the headspace of each tube with an inert gas like argon or nitrogen to displace air and moisture.[10]

-

Storage: Store the aliquots protected from light at -20°C or -80°C (see Section 5 for solvent-specific recommendations).[1][9]

Figure 2. Workflow for preparing this compound stock solution.

DMSO vs. DMF: A Head-to-Head Comparison

The choice between DMSO and DMF depends on the specific experimental setup, storage capabilities, and desired longevity of the stock solution.

Table 2: Comparative Analysis of DMSO and DMF for NHS Ester Applications

| Feature | Dimethyl Sulfoxide (DMSO) | Dimethylformamide (DMF) | Senior Scientist's Insight |

| Solubilizing Power | Excellent | Excellent | Both are highly effective for dissolving this compound.[2][4] |

| Hygroscopicity | Highly hygroscopic | Hygroscopic | DMSO absorbs water from the atmosphere more readily than DMF. Extreme care must be taken to use and maintain an anhydrous stock.[8] |

| Freezing Point | 18.5 °C | -61 °C | DMF remains liquid at -20°C, which avoids damaging freeze-thaw cycles when accessing stock solutions.[9] DMSO will freeze solid. |

| Chemical Stability | Generally stable | Can degrade to dimethylamine, which has a "fishy" odor.[7] | The primary amine in degraded DMF will react with the NHS ester, quenching the dye. Always use high-purity, amine-free DMF. [7] |

| Storage of Aliquots | -80°C is preferred to minimize any residual water activity. | -20°C is suitable and convenient. The liquid state prevents freeze-thaw stress.[7][9] | If only -20°C storage is available, DMF is the superior choice for maintaining long-term stability in solution. |

Expertise & Experience: For routine labeling where the dye stock is prepared fresh and used immediately, either high-quality solvent is acceptable. However, for labs that wish to prepare and store larger quantities of stock solution for use over several weeks or months, DMF offers a distinct advantage due to its low freezing point, which allows for storage at -20°C without repeated freeze-thaw cycles. [9] This minimizes the risk of water condensation during thawing and preserves the ester's reactivity.

Troubleshooting and Best Practices

-

Problem: Low labeling efficiency or complete failure of conjugation.

-

Probable Cause: The NHS ester has been hydrolyzed.

-

Solution: Ensure your solvent is anhydrous. Purchase new, high-purity, sealed bottles of solvent. Always allow the lyophilized dye to warm to room temperature before opening. Prepare fresh stock solutions if there is any doubt about the age or storage conditions of existing stocks.[8][9]

-

-

Problem: The dye precipitates when the stock solution is added to the aqueous reaction buffer.

-

Probable Cause: The concentration of the organic solvent is too high in the final reaction mixture, causing the dye to crash out.

-

Solution: The volume of the dye stock solution added should not exceed 10% of the total reaction volume. Add the dye stock slowly to the reaction buffer while vortexing to facilitate rapid mixing and prevent localized high concentrations.[7][12]

-

Conclusion